4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides This compound is characterized by the presence of an ethoxy group at the fourth position, a methoxyethyl group at the nitrogen atom, and a sulfonamide group attached to the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene undergoes sulfonation to form 1-naphthalenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 2-methoxyethyl chloride to introduce the methoxyethyl group.
Ethoxylation: Finally, the ethoxy group is introduced at the fourth position of the naphthalene ring through an ethoxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-ethoxy-N-(2-methoxyethyl)thiophenesulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
4-ethoxy-N-(2-methoxyethyl)pyridinesulfonamide: Similar structure but with a pyridine ring instead of a naphthalene ring.
Uniqueness
4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which provides additional stability and potential for π-π interactions. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in various scientific applications.
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(17,18)16-10-11-19-2/h4-9,16H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJNALLASLLUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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